molecular formula C8H7NO5 B3177345 2-(3-Hydroxy-4-nitrophenyl)acetic acid CAS No. 152148-79-3

2-(3-Hydroxy-4-nitrophenyl)acetic acid

Cat. No. B3177345
M. Wt: 197.14 g/mol
InChI Key: USYXXSPSICUYRL-UHFFFAOYSA-N
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Patent
US07157487B2

Procedure details

A mixture of diethyl 3-benzyloxy-4-nitrophenylmalonate (22.0 g, 57.8 mmol), acetic acid (200 ml) and concentrated hydrochloric acid (100 ml) was heated under reflux for 15 hours under stirring. After the reaction mixture was cooled to room temperature, the solvent was distilled off from the reaction mixture under reduced pressure. The solid thus obtained was collected by filtration under reduced pressure, followed by drying under reduced pressure, whereby the title compound (5.45 g, 48%) was obtained as a pale yellow amorphous substance.
Name
diethyl 3-benzyloxy-4-nitrophenylmalonate
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([CH:18](C(OCC)=O)[C:19]([O:21]CC)=[O:20])[CH:12]=[CH:13][C:14]=1[N+:15]([O-:17])=[O:16])C1C=CC=CC=1.Cl>C(O)(=O)C>[OH:8][C:9]1[CH:10]=[C:11]([CH2:18][C:19]([OH:21])=[O:20])[CH:12]=[CH:13][C:14]=1[N+:15]([O-:17])=[O:16]

Inputs

Step One
Name
diethyl 3-benzyloxy-4-nitrophenylmalonate
Quantity
22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying under reduced pressure, whereby the title compound (5.45 g, 48%)
CUSTOM
Type
CUSTOM
Details
was obtained as a pale yellow amorphous substance

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=CC1[N+](=O)[O-])CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.